3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C19H19ClN2O4S2 This compound is notable for its unique structure, which includes a benzothiophene core, a sulfamoyl group, and a methoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the chloro group. The sulfamoyl group is then added through a sulfonation reaction, and finally, the methoxypropyl side chain is attached via an alkylation reaction. Each step requires specific reagents and conditions, such as the use of chlorinating agents, sulfonating agents, and alkylating agents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Safety protocols are strictly followed to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, while the benzothiophene core can interact with DNA or proteins. These interactions can lead to the modulation of cellular processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-N-(2,4-dimethoxyphenyl)propanamide
- 3-chloro-N-(4-ethoxyphenyl)propanamide
Uniqueness
3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and a sulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19ClN2O4S2 |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(3-methoxypropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-26-12-4-11-21-28(24,25)14-9-7-13(8-10-14)22-19(23)18-17(20)15-5-2-3-6-16(15)27-18/h2-3,5-10,21H,4,11-12H2,1H3,(H,22,23) |
InChI Key |
IIGZHCDOSAYMFU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.